molecular formula C11H17NO B11798939 1-Ethyl-2-(furan-3-yl)piperidine

1-Ethyl-2-(furan-3-yl)piperidine

Cat. No.: B11798939
M. Wt: 179.26 g/mol
InChI Key: AKQVHHXYOGEIOX-UHFFFAOYSA-N
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Description

1-Ethyl-2-(furan-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with an ethyl group at the first position and a furan ring at the second position. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(furan-3-yl)ethylamine with ethyl bromide under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(furan-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-2-(furan-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-(furan-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the furan ring at specific positions on the piperidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-ethyl-2-(furan-3-yl)piperidine

InChI

InChI=1S/C11H17NO/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3

InChI Key

AKQVHHXYOGEIOX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=COC=C2

Origin of Product

United States

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